

Spectroscopic Profile of Allyl 2-Furoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allyl 2-furoate**, a key intermediate in various synthetic pathways. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, is intended to support research and development activities by providing detailed structural and functional group information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Allyl 2-furoate**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Allyl 2-furoate** provides detailed information about the hydrogen atom environments within the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Allyl 2-furoate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.63	dd	1.8, 0.8	H-5 (Furan)
7.21	dd	3.6, 0.8	H-3 (Furan)
6.52	dd	3.6, 1.8	H-4 (Furan)
6.01	m	-	-CH=CH2
5.39	dq	17.2, 1.5	=CH2 (trans)
5.27	dq	10.4, 1.3	=CH ₂ (cis)
4.79	dt	5.8, 1.4	-OCH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of **Allyl 2-furoate**.

Table 2: 13C NMR Chemical Shifts for Allyl 2-furoate

Chemical Shift (δ) ppm	Assignment
158.3	C=O (Ester)
147.2	C-5 (Furan)
144.5	C-2 (Furan)
131.8	-CH=CH ₂
118.9	=CH ₂
118.6	C-3 (Furan)
112.0	C-4 (Furan)
65.7	-OCH ₂ -



Solvent: CDCl3, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **Allyl 2-furoate** based on their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands for Allyl 2-furoate

Wavenumber (cm⁻¹)	Intensity	Assignment
3145 - 3120	Weak	=C-H stretch (Furan)
3085	Weak	=C-H stretch (Allyl)
1725	Strong	C=O stretch (Ester)
1640	Medium	C=C stretch (Allyl)
1580, 1470	Medium	C=C stretch (Furan ring)
1290, 1180	Strong	C-O stretch (Ester)
1020	Medium	=C-O-C stretch (Furan)
990, 930	Strong	=C-H bend (out-of-plane, Allyl)
760	Strong	C-H bend (out-of-plane, Furan)

Technique: Neat, thin film

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

Sample Preparation:

 A sample of Allyl 2-furoate (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).



- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., Varian A-60 or equivalent) is used.
- ¹H NMR: The spectrum is acquired at a frequency of 400 MHz or higher. Standard
 acquisition parameters include a sufficient number of scans to achieve a good signal-tonoise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all
 proton signals.
- ¹³C NMR: The spectrum is acquired at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol

Sample Preparation:

- For a neat liquid sample like **Allyl 2-furoate**, a thin film is prepared.
- A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to create a uniform thin film.

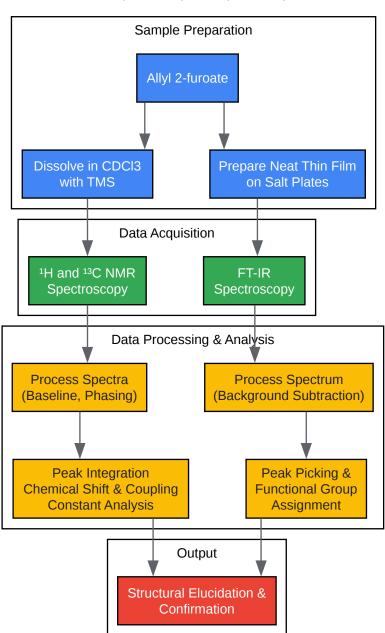
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Collection: A background spectrum of the clean salt plates is first recorded. The
 prepared sample is then placed in the spectrometer's sample holder. The spectrum is
 typically recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve
 the signal-to-noise ratio.



Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of **Allyl 2-furoate**.



Workflow for Spectroscopic Analysis of Allyl 2-furoate

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Caption: Workflow for Spectroscopic Analysis of Allyl 2-furoate.



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References

- 1. rsc.org [rsc.org]
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